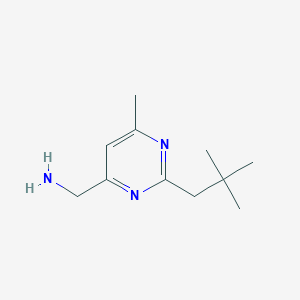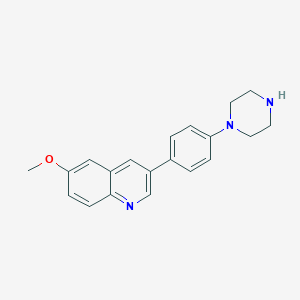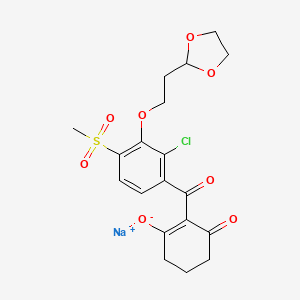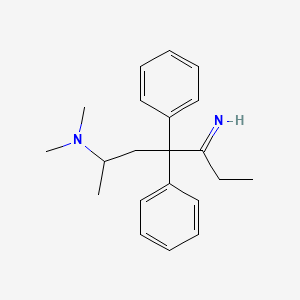
threo-1-(4-Hydroxyphenyl)propane-1,2,3-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
threo-1-(4-Hydroxyphenyl)propane-1,2,3-triol: is an organic compound with the chemical formula C9H12O4. It is a white solid that is soluble in water and ethanol . This compound is a phenol derivative and is known for its various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of threo-1-(4-Hydroxyphenyl)propane-1,2,3-triol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reduction of 4-hydroxyphenylacetone using sodium borohydride in the presence of a suitable solvent.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as catalytic hydrogenation or enzymatic reduction, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: threo-1-(4-Hydroxyphenyl)propane-1,2,3-triol can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various alcohols or other reduced forms.
Substitution: It can participate in substitution reactions, particularly at the hydroxyl groups, to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various alcohols.
Substitution: Ethers and esters.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of threo-1-(4-Hydroxyphenyl)propane-1,2,3-triol involves its interaction with various molecular targets, including enzymes and receptors. The hydroxyl groups on the phenyl ring allow it to participate in hydrogen bonding and other interactions, which can modulate the activity of target proteins and pathways .
Comparaison Avec Des Composés Similaires
- erythro-1-(4-Hydroxyphenyl)propane-1,2,3-triol
- 1-(4-Hydroxyphenyl)ethane-1,2-diol
- 1-(4-Hydroxyphenyl)propane-1,3-diol
Uniqueness: threo-1-(4-Hydroxyphenyl)propane-1,2,3-triol is unique due to its specific stereochemistry and the presence of three hydroxyl groups, which confer distinct chemical and biological properties compared to its analogs .
Propriétés
Formule moléculaire |
C9H12O4 |
|---|---|
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
(1S,2S)-1-(4-hydroxyphenyl)propane-1,2,3-triol |
InChI |
InChI=1S/C9H12O4/c10-5-8(12)9(13)6-1-3-7(11)4-2-6/h1-4,8-13H,5H2/t8-,9-/m0/s1 |
Clé InChI |
DGMSJCVOBYTYTE-IUCAKERBSA-N |
SMILES isomérique |
C1=CC(=CC=C1[C@@H]([C@H](CO)O)O)O |
SMILES canonique |
C1=CC(=CC=C1C(C(CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1,1-Trifluoromethanesulfonic Acid (E)-4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenyl Ester](/img/structure/B13438550.png)
![3-[6,7-Dihydro-1-methyl-3-(2-methylpropyl)-7-oxo-1H-pyrazolo[4,3-d]pyrimidin-5-yl]-4-ethoxybenzenesulfonyl Chloride](/img/structure/B13438556.png)








![O-[Methyl(1,2,2-trimethylpropoxy)phosphinyl]-L-tyrosine](/img/structure/B13438614.png)


